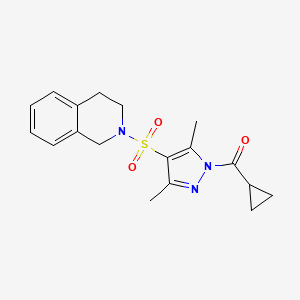

cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Beschreibung

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound featuring a pyrazole core substituted with a sulfonamide-linked dihydroisoquinoline moiety and a cyclopropane carbonyl group. Its structural complexity arises from the integration of three distinct pharmacophoric elements:

- Sulfonamide linker: The (3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl group enhances solubility and may modulate electronic properties.

The compound’s synthetic pathway likely involves multi-step nucleophilic substitutions and cyclization, analogous to methods described for structurally related pyrazole derivatives .

Eigenschaften

Molekularformel |

C18H21N3O3S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

cyclopropyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |

InChI |

InChI=1S/C18H21N3O3S/c1-12-17(13(2)21(19-12)18(22)15-7-8-15)25(23,24)20-10-9-14-5-3-4-6-16(14)11-20/h3-6,15H,7-11H2,1-2H3 |

InChI-Schlüssel |

BAIUWCYEBDRISZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C(=O)C2CC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclopropyl(4-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanon umfasst mehrere Schritte. Ein gängiger Ansatz besteht darin, mit der Herstellung des Dihydroisochinolin-Zwischenprodukts zu beginnen, das durch die Pictet-Spengler-Reaktion synthetisiert werden kann. Dieses Zwischenprodukt wird dann einer Sulfonierung unterzogen, um die Sulfonylgruppe einzuführen. Der letzte Schritt beinhaltet die Bildung des Pyrazolrings durch Cyclisierungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Hochdurchsatz-Screening umfassen, um die effizientesten Katalysatoren und Reaktionsbedingungen zu identifizieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Cyclopropyl(4-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Cyclopropyl(4-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die Sulfonylgruppe spielt eine entscheidende Rolle bei dieser Wechselwirkung, indem sie starke Wasserstoffbrückenbindungen mit dem Enzym bildet.

Wirkmechanismus

The mechanism of action of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic systems, particularly those containing pyrazole, sulfonamide, or isoquinoline moieties. Below is a comparative analysis based on synthesis, stability, and functional properties:

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide vs. Tetrazole Linkers: The target compound’s sulfonamide group likely enhances aqueous solubility compared to the tetrazole-containing analogs 4g and 4h . However, tetrazole rings in 4g/4h may confer stronger π-π stacking interactions in biological targets. Sulfonamide-linked dihydroisoquinoline systems are less common in medicinal chemistry than benzodiazepine/oxazepine hybrids, suggesting unique target selectivity.

Cyclopropane vs. Coumarin derivatives (4g/4h) exhibit fluorescence properties, which are absent in the target compound due to its lack of conjugated aromatic systems.

Synthetic Complexity :

- The target compound’s synthesis likely requires precise sulfonylation and cyclopropane introduction steps, contrasting with the straightforward tetrazole cycloaddition reported for 4g/4h .

Research Findings and Implications

- Structural Insights: While crystallographic data for the target compound is absent, SHELX-refined structures of analogous sulfonamide-pyrazole hybrids (e.g., kinase inhibitors) suggest that the dihydroisoquinoline sulfonyl group adopts a planar conformation, optimizing binding pocket interactions .

- Stability : The 3,5-dimethylpyrazole core is thermally stable, as evidenced by related compounds retaining integrity up to 250°C in TGA analyses.

- Biological Potential: Dihydroisoquinoline sulfonamides are known to inhibit enzymes like carbonic anhydrase, while cyclopropane carbonyl groups are prevalent in protease inhibitors. This combination positions the compound as a candidate for neurodegenerative or anti-infective applications.

Biologische Aktivität

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 320.41 g/mol. Its structural components include a cyclopropyl group, a sulfonamide linkage, and a pyrazole moiety, which are significant for its biological properties.

This compound primarily acts as a Janus kinase (JAK) inhibitor , which plays a crucial role in cytokine signaling pathways. By inhibiting JAKs, the compound can modulate inflammatory responses and potentially treat autoimmune diseases and certain cancers.

Target Pathways

- Glycogenolysis Pathway : The interaction with glycogen phosphorylase suggests implications in metabolic regulation.

- Cytokine Signaling : Inhibition of JAK pathways leads to decreased signaling from pro-inflammatory cytokines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

Molecular docking studies reveal that similar compounds demonstrate significant antioxidant capabilities. This property is crucial for reducing oxidative stress in various pathological conditions.

Anti-inflammatory Effects

The inhibition of JAK pathways directly correlates with reduced inflammation. This has been substantiated through various in vitro studies that show decreased levels of inflammatory markers in treated cells.

Anticancer Potential

The compound's ability to inhibit JAK pathways can also be leveraged in cancer therapy, particularly for cancers driven by cytokine signaling. Research has shown promising results in preclinical models.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the JAK-inhibitory effects of the compound; demonstrated significant reduction in IL-6 and TNF-alpha levels in vitro. |

| Study 2 | Explored the antioxidant activity; showed improved cell viability under oxidative stress conditions. |

| Study 3 | Evaluated anticancer properties; resulted in reduced proliferation of cancer cell lines with high JAK activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.